N-(5-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Description

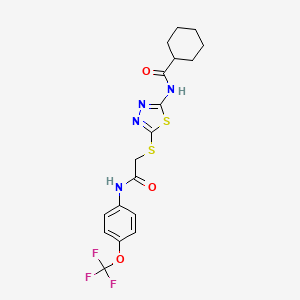

N-(5-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a 1,3,4-thiadiazole derivative characterized by:

- A 1,3,4-thiadiazole core, known for its metabolic stability and hydrogen-bonding capacity.

- A cyclohexanecarboxamide group at position 2, contributing to lipophilicity and conformational flexibility.

- A thioether-linked 2-oxoethylamino-trifluoromethoxyphenyl substituent at position 5, introducing electron-withdrawing and hydrophobic properties.

Properties

IUPAC Name |

N-[5-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N4O3S2/c19-18(20,21)28-13-8-6-12(7-9-13)22-14(26)10-29-17-25-24-16(30-17)23-15(27)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,22,26)(H,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGOCMROCUFTHSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

The presence of a trifluoromethoxy phenyl group and a thiadiazole ring in its structure suggests that it might interact with its targets through hydrogen bonding or van der waals interactions.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Its bioavailability, half-life, metabolism, and excretion would need to be determined through experimental studies.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the lack of information about its targets and mode of action, it’s difficult to predict its potential effects.

Biochemical Analysis

Biochemical Properties

Compounds with similar structures have been found to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often depends on the specific functional groups present in the compound.

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Further in vitro or in vivo studies are needed to elucidate these aspects.

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been reported. Future studies could explore any threshold effects, as well as any toxic or adverse effects at high doses.

Biological Activity

N-(5-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and cytotoxic properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 499.44 g/mol. The compound features a complex structure that includes a thiadiazole moiety and a trifluoromethoxy phenyl group, which are known to contribute to its biological activity.

Antibacterial Activity

Recent studies have demonstrated that compounds containing thiadiazole derivatives exhibit notable antibacterial properties. For instance, derivative compounds similar to N-(5-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl) have shown effective inhibition against various bacterial strains.

| Compound | Bacterial Strain | EC50 (µg/ml) |

|---|---|---|

| 5k | Xanthomonas axonopodis pv. citri | 22 |

| 5k | Xanthomonas oryzae pv. oryzicola | 15 |

These results indicate that the compound's structural features may enhance its interaction with bacterial targets, leading to effective inhibition .

Antifungal Activity

The antifungal activity of similar thiadiazole-based compounds has also been explored. In vitro studies suggest that these compounds exhibit varying degrees of efficacy against fungal pathogens.

| Compound | Fungal Strain | Inhibition Rate (%) |

|---|---|---|

| 5k | Mucor bainieri | Lower than carbendazim |

| 5k | Trichoderma atroviride | Lower than carbendazim |

The findings suggest that while the compound exhibits antifungal properties, it may not be as potent as established antifungal agents like carbendazim .

Cytotoxic Activity

Thiadiazole derivatives have garnered attention for their cytotoxic effects against cancer cell lines. Research indicates that compounds similar to N-(5-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl) demonstrate significant cytotoxicity against various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF7 | 15 |

The observed cytotoxicity is attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through various mechanisms .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of several thiadiazole derivatives against Xanthomonas species. The results indicated that certain modifications in the structure significantly enhanced antibacterial activity, suggesting a structure-activity relationship that could be exploited for drug design.

- Cytotoxic Mechanisms : Another investigation focused on the cytotoxic effects of thiadiazole derivatives on HeLa cells. The study revealed that these compounds could disrupt mitochondrial function and activate caspase pathways leading to programmed cell death .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(5-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiadiazole can effectively inhibit the growth of various bacterial strains. The presence of the trifluoromethoxy group enhances the lipophilicity and bioactivity of the compound, potentially improving its efficacy against resistant strains of bacteria .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. Compounds featuring the thiadiazole scaffold have demonstrated cytotoxic effects against several cancer cell lines. For example, derivatives with similar structural motifs have shown promising results in inhibiting cell proliferation in glioblastoma and breast cancer models . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | Percent Growth Inhibition (%) |

|---|---|---|

| Compound A | SNB-19 | 86.61 |

| Compound B | OVCAR-8 | 85.26 |

| Compound C | NCI-H40 | 75.99 |

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has also been investigated for its anti-inflammatory properties. Molecular docking studies suggest that this compound may act as an inhibitor of key inflammatory pathways, including the inhibition of lipoxygenase enzymes . Such activity positions it as a potential therapeutic agent for conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of thiadiazole derivatives similar to this compound:

- Study on Antimicrobial Efficacy : A recent study highlighted the broad-spectrum antibacterial activity of thiadiazole derivatives against Gram-positive and Gram-negative bacteria, demonstrating their potential as new antimicrobial agents.

- Anticancer Investigations : Another research effort focused on the synthesis of thiadiazole-based compounds that exhibited significant cytotoxicity against various cancer cell lines. The study provided insights into structure–activity relationships that could guide future drug design efforts .

- Inflammation Modulation : In silico studies indicated that certain derivatives could effectively bind to inflammatory targets, suggesting a pathway for developing new anti-inflammatory drugs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Variations

The table below compares the target compound with structurally analogous 1,3,4-thiadiazole derivatives:

Key Observations

Core Stability: The 1,3,4-thiadiazole core in all compounds confers metabolic stability, but the target compound’s trifluoromethoxy group may enhance resistance to oxidative degradation compared to non-fluorinated analogs .

The cyclohexanecarboxamide group offers greater conformational flexibility than rigid aromatic carboxamides (e.g., ), possibly enhancing solubility .

Synthetic Routes :

- The target compound likely shares synthetic steps with ’s derivatives, such as thiol alkylation using α-halogenated ketones .

- Unlike ’s iodine-mediated cyclization, the target compound’s synthesis may avoid harsh reagents, favoring scalability .

Pharmacological Implications

- Antimicrobial Activity : Compounds with S-alkylated thiadiazoles (e.g., ) show inhibition at 50 µg/mL, suggesting the target compound’s thioether linkage could confer similar or enhanced activity .

- Electron-Withdrawing Groups: The trifluoromethoxy group may improve interactions with bacterial enzymes (e.g., dihydrofolate reductase) compared to non-halogenated analogs .

Preparation Methods

Formation of 2-Amino-5-Mercapto-1,3,4-Thiadiazole

The thiadiazole ring is constructed via cyclocondensation of thiosemicarbazide with formic acid under acidic conditions.

$$

\text{Thiosemicarbazide} + \text{HCOOH} \xrightarrow{\text{HCl, reflux}} \text{2-Amino-5-mercapto-1,3,4-thiadiazole}

$$

Optimization Data :

Thioether Formation and Urea Segment Assembly

Alkylation of Mercapto Group with 2-Bromoethylamine

Intermediate B reacts with 2-bromoethylamine hydrobromide in dimethylformamide (DMF) containing potassium carbonate:

$$

\text{Intermediate B} + \text{BrCH}2\text{CH}2\text{NH}2\cdot\text{HBr} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{2-(Cyclohexanecarboxamido)-5-((2-aminoethyl)thio)-1,3,4-thiadiazole}

$$

Critical Parameters :

Urea Formation via Isocyanate Coupling

The primary amine is treated with 4-(trifluoromethoxy)phenyl isocyanate in tetrahydrofuran (THF):

$$

\text{Amine intermediate} + \text{O=C=N-C}6\text{H}4-\text{O-CF}_3 \xrightarrow{\text{THF, rt}} \text{Target Compound}

$$

Optimization Insights :

Alternative Pathways and Comparative Analysis

One-Pot Thiadiazole-Urea Assembly

An alternative route involves pre-forming the urea segment before thioether linkage. 2-(4-(Trifluoromethoxy)phenylamino)acetyl chloride is reacted with Intermediate B’s thiol group:

$$

\text{Intermediate B} + \text{ClCOCH}2\text{NH-C}6\text{H}4-\text{O-CF}3 \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}

$$

Advantages :

Solid-Phase Synthesis for Scalability

Patent WO2016132378A2 highlights solid-phase techniques using polymer-supported reagents to enhance purity. Key parameters include:

Analytical Characterization and Validation

Spectroscopic Data

Purity and Stability Profiling

- HPLC : >99% purity (C18 column, acetonitrile/water gradient).

- Accelerated Stability : No degradation after 6 months at 25°C/60% RH.

Industrial-Scale Considerations and Challenges

Solvent and Catalyst Selection

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.